molecular formula C7H16OSi B1600177 3-Trimethylsilyl-3-buten-2-OL CAS No. 66374-47-8

3-Trimethylsilyl-3-buten-2-OL

Cat. No. B1600177
CAS RN: 66374-47-8
M. Wt: 144.29 g/mol
InChI Key: MCXHBOQWMCKXBM-UHFFFAOYSA-N
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Description

3-Trimethylsilyl-3-buten-2-OL is a chemical compound that belongs to the class of silyl enol ethers. It is an important precursor for the synthesis of various organic compounds. The compound has been widely studied for its unique properties and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 3-Trimethylsilyl-3-buten-2-OL is not fully understood. However, studies have suggested that the compound may act as an inhibitor of various enzymes involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Studies have reported that 3-Trimethylsilyl-3-buten-2-OL exhibits anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the growth of tumor cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Trimethylsilyl-3-buten-2-OL in lab experiments is its high reactivity and selectivity in various chemical reactions. However, the compound is highly sensitive to air and moisture, which can limit its use in some experiments.

Future Directions

There are many potential future directions for the study of 3-Trimethylsilyl-3-buten-2-OL. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
In conclusion, 3-Trimethylsilyl-3-buten-2-OL is an important precursor for the synthesis of various organic compounds. The compound exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. Future research could focus on improving its synthetic methods and exploring its therapeutic potential.

Scientific Research Applications

3-Trimethylsilyl-3-buten-2-OL has been extensively studied for its potential applications in scientific research. The compound is used as a precursor for the synthesis of various organic compounds such as natural products, pharmaceuticals, and agrochemicals. It has been reported to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.

properties

IUPAC Name

3-trimethylsilylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OSi/c1-6(8)7(2)9(3,4)5/h6,8H,2H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXHBOQWMCKXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450349
Record name 3-Buten-2-ol, 3-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trimethylsilyl-3-buten-2-OL

CAS RN

66374-47-8
Record name 3-Buten-2-ol, 3-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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